[(3-Aminopropyl)amino]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Aminopropyl)amino]methanol is an organic compound that features both amine and alcohol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Aminopropyl)amino]methanol typically involves the reaction of 3-aminopropylamine with formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-aminopropylamine} + \text{formaldehyde} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch or continuous processes. These methods are optimized for yield and purity, and may include additional steps such as purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
[(3-Aminopropyl)amino]methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler amines.
Substitution: Various substituted amines or amides.
Scientific Research Applications
[(3-Aminopropyl)amino]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which [(3-Aminopropyl)amino]methanol exerts its effects depends on its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various biochemical reactions. Additionally, the alcohol group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(3-Aminopropyl)triethoxysilane: Used in silanization processes and surface functionalization.
(3-Aminopropyl)trimethoxysilane: Similar applications in surface modification and functionalization.
Uniqueness
[(3-Aminopropyl)amino]methanol is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. This dual functionality allows it to participate in a wider range of reactions compared to similar compounds that may only have one functional group.
Properties
CAS No. |
66208-33-1 |
---|---|
Molecular Formula |
C4H12N2O |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
(3-aminopropylamino)methanol |
InChI |
InChI=1S/C4H12N2O/c5-2-1-3-6-4-7/h6-7H,1-5H2 |
InChI Key |
KWFKYDVHKVXRHZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CNCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.